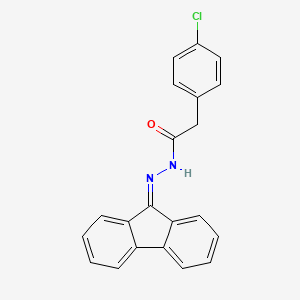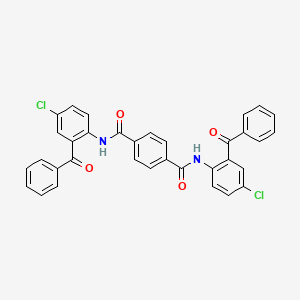
2-(4-chlorophenyl)-N'-9H-fluoren-9-ylideneacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N'-9H-fluoren-9-ylideneacetohydrazide is a chemical compound that has gained significant attention in scientific research. It is a fluorescent probe that is used in various biological applications, including imaging and sensing. The compound's unique properties make it an attractive option for researchers in the field of biochemistry and molecular biology.
Aplicaciones Científicas De Investigación
The compound has various scientific research applications, including:
1. Fluorescence imaging: The compound's fluorescent properties make it an ideal probe for imaging biological systems, including cells and tissues.
2. Protein labeling: The compound can be used to label proteins, which allows researchers to study protein-protein interactions and protein localization.
3. Sensing: The compound can be used as a sensor to detect various biological molecules, including metal ions and reactive oxygen species.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N'-9H-fluoren-9-ylideneacetohydrazide involves the formation of a Schiff base with amino groups in biological molecules. The compound's fluorescent properties are due to the formation of an imine bond with the amino group, resulting in a highly fluorescent product.
Biochemical and Physiological Effects
The compound has no known biochemical or physiological effects on biological systems. It is a non-toxic compound that is widely used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Advantages:
1. High fluorescence quantum yield: The compound has a high fluorescence quantum yield, making it an ideal probe for fluorescence imaging.
2. Non-toxic: The compound is non-toxic, making it suitable for use in biological systems.
3. Easy to synthesize: The compound is easy to synthesize, making it readily available for scientific research.
Limitations:
1. Limited solubility: The compound has limited solubility in aqueous solutions, which can limit its use in biological systems.
2. Sensitivity to pH: The compound's fluorescence properties are sensitive to pH, which can affect its use in biological systems.
3. Limited stability: The compound has limited stability, which can affect its use in long-term experiments.
Direcciones Futuras
1. Development of new fluorescent probes: Researchers are working on developing new fluorescent probes with improved properties, including higher quantum yields and improved solubility.
2. Application in drug discovery: The compound's ability to label proteins could be used in drug discovery to identify new drug targets.
3. Development of new sensing applications: The compound's sensing properties could be used to develop new sensors for various biological molecules, including neurotransmitters and hormones.
4. Application in cancer research: The compound's fluorescent properties could be used to study the behavior of cancer cells and the effectiveness of cancer treatments.
Conclusion
2-(4-chlorophenyl)-N'-9H-fluoren-9-ylideneacetohydrazide is a unique compound that has gained significant attention in scientific research. Its fluorescent properties make it an attractive option for various biological applications, including imaging, sensing, and protein labeling. The compound's synthesis is relatively simple, and it is non-toxic, making it suitable for use in biological systems. While the compound has limitations, ongoing research is focused on developing new probes and applications that could further expand its use in scientific research.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-N'-9H-fluoren-9-ylideneacetohydrazide involves condensation of 4-chlorobenzaldehyde and 9H-fluoren-9-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(fluoren-9-ylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O/c22-15-11-9-14(10-12-15)13-20(25)23-24-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-12H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYAJSSWSPWNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,6-dichloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5144663.png)


![2,4a,7,7,10a-pentamethyl-4a,5,6,6a,7,8,9,10,10a,10b-decahydro-1H-naphtho[1,2-e][1,2]oxazine](/img/structure/B5144703.png)


![3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5144717.png)
![N-(4-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5144721.png)
![2-(2-naphthyloxy)-N-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)acetamide](/img/structure/B5144727.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5144730.png)

![3-{1-[2-(allyloxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B5144743.png)
![11-(3-bromo-4,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5144749.png)
![2-phenylethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5144756.png)